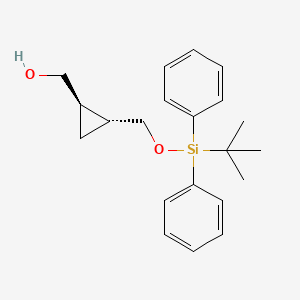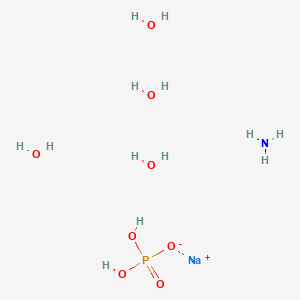
trans-(2-((Tert-butyldiphenylsilyloxy)methyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)methanol, AldrichCPR: is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropyl ring, a tert-butyldiphenylsilyl group, and a hydroxymethyl group, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)methanol typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring is often formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the tert-Butyldiphenylsilyl Group: The tert-butyldiphenylsilyl group is introduced via a silylation reaction, where a silylating agent such as tert-butyldiphenylsilyl chloride reacts with an alcohol or a hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound’s unique structure makes it useful in studying enzyme-substrate interactions.
Medicine:
Drug Development: It can be used as a building block in the synthesis of pharmaceutical compounds.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which ((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)methanol exerts its effects involves interactions with various molecular targets. The tert-butyldiphenylsilyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s solubility and binding properties.
Vergleich Mit ähnlichen Verbindungen
- ((1R,2R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol
- ((1R,2R)-2-(((tert-Butylphenylsilyl)oxy)methyl)cyclopropyl)methanol
Comparison:
- Structural Differences: The main difference lies in the substituents on the silyl group. The presence of different alkyl or aryl groups can significantly affect the compound’s reactivity and applications.
- Reactivity: The tert-butyldiphenylsilyl group provides more steric hindrance compared to tert-butyldimethylsilyl, making the compound less reactive in certain reactions.
- Applications: The unique structural features of ((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)methanol make it more suitable for specific applications in catalysis and material science compared to its analogs.
This detailed article provides a comprehensive overview of ((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)methanol, AldrichCPR, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C21H28O2Si |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
[(1R,2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]methanol |
InChI |
InChI=1S/C21H28O2Si/c1-21(2,3)24(19-10-6-4-7-11-19,20-12-8-5-9-13-20)23-16-18-14-17(18)15-22/h4-13,17-18,22H,14-16H2,1-3H3/t17-,18-/m0/s1 |
InChI-Schlüssel |
UDQZGHRUSQGZFC-ROUUACIJSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3C[C@H]3CO |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC3CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Ethoxy-4-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-A]azepin-2(5H)-ylidene)methyl]phenyl propionate](/img/structure/B12043230.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12043235.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043236.png)
![3,6-Dimethyl-1-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12043240.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12043241.png)
![Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12043255.png)

![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12043259.png)



